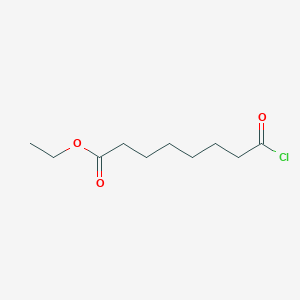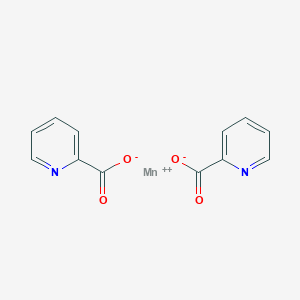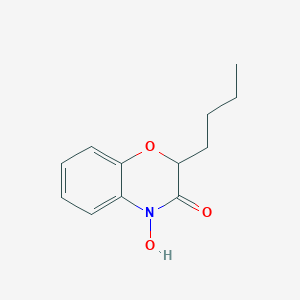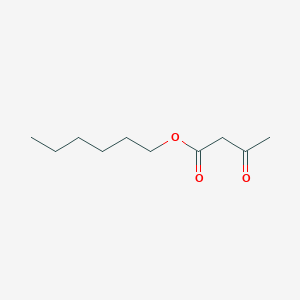
Ethyl 8-chloro-8-oxooctanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 8-chloro-8-oxooctanoate is a compound that is widely used in scientific research. It is a synthetic compound that is commonly used in the synthesis of other compounds. Ethyl 8-chloro-8-oxooctanoate is also used in scientific research to study its mechanism of action, biochemical and physiological effects, and its advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of Ethyl 8-chloro-8-oxooctanoate is not fully understood. However, it is believed to act as a nucleophile in certain reactions. It is also believed to act as a carbonyl compound in other reactions.
Biochemical and Physiological Effects:
Ethyl 8-chloro-8-oxooctanoate has not been extensively studied for its biochemical and physiological effects. However, it is known to be toxic in high doses. It is also known to cause irritation to the skin and eyes.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 8-chloro-8-oxooctanoate is a useful compound for lab experiments because it is readily available and relatively inexpensive. However, it is toxic in high doses, and care must be taken when handling it. It is also not very soluble in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are many future directions for the study of Ethyl 8-chloro-8-oxooctanoate. One area of research could be the study of its mechanism of action in more detail. Another area of research could be the synthesis of new compounds using Ethyl 8-chloro-8-oxooctanoate as a starting material. Additionally, the study of the biochemical and physiological effects of Ethyl 8-chloro-8-oxooctanoate could be expanded upon. Finally, the development of new methods for the synthesis of Ethyl 8-chloro-8-oxooctanoate could be explored.
Méthodes De Synthèse
Ethyl 8-chloro-8-oxooctanoate is synthesized through a reaction between ethyl 8-chlorooctanoate and sodium ethoxide. The reaction is carried out in ethanol, and the product is purified through distillation. The yield of the reaction is around 80%.
Applications De Recherche Scientifique
Ethyl 8-chloro-8-oxooctanoate is used in scientific research as a starting material for the synthesis of other compounds. It is also used in the study of the mechanism of action of certain compounds. Ethyl 8-chloro-8-oxooctanoate is commonly used in the synthesis of β-lactams, which are a class of antibiotics. It is also used in the synthesis of other compounds, such as dihydropyridines, which are used in the treatment of hypertension.
Propriétés
Numéro CAS |
14113-02-1 |
|---|---|
Nom du produit |
Ethyl 8-chloro-8-oxooctanoate |
Formule moléculaire |
C10H17ClO3 |
Poids moléculaire |
220.69 g/mol |
Nom IUPAC |
ethyl 8-chloro-8-oxooctanoate |
InChI |
InChI=1S/C10H17ClO3/c1-2-14-10(13)8-6-4-3-5-7-9(11)12/h2-8H2,1H3 |
Clé InChI |
ZKXJSBHGOFAICL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCCCCCC(=O)Cl |
SMILES canonique |
CCOC(=O)CCCCCCC(=O)Cl |
Autres numéros CAS |
14113-02-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-Methyl-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl]-1,3-dioxolane](/img/structure/B78966.png)


![2-(Methylthio)benzo[d]oxazole](/img/structure/B78973.png)






![(17-Acetyloxy-10,13-dimethyl-7-oxo-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl) acetate](/img/structure/B78989.png)